molecular formula C21H29N3O5 B3202531 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-48-9

8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3202531
CAS No.: 1021210-48-9
M. Wt: 403.5 g/mol
InChI Key: HILWSXPIHOBNNC-UHFFFAOYSA-N
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Description

8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly delta opioid receptors.

    Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which may confer different pharmacological properties compared to other delta opioid receptor agonists. This uniqueness could potentially lead to fewer adverse effects and improved therapeutic efficacy .

Properties

IUPAC Name

8-(3,4-diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-4-11-24-19(26)21(22-20(24)27)9-12-23(13-10-21)18(25)15-7-8-16(28-5-2)17(14-15)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWSXPIHOBNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OCC)OCC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
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8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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